molecular formula C13H11FN4 B10905159 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10905159
M. Wt: 242.25 g/mol
InChI Key: NNVDPTYPADYUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One effective method involves the [3 + 3] annulation of amidines with saturated ketones under copper catalysis. This method provides a smooth synthesis of functionally vital pyrimidines . Another approach involves the use of 4-HO-TEMPO-mediated oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .

Chemical Reactions Analysis

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrazine hydrate in tetrahydrofuran at ambient temperature, which produces corresponding derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression, thereby exerting its effects.

Properties

Molecular Formula

C13H11FN4

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(16-8)7-11(17-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3

InChI Key

NNVDPTYPADYUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)F

Origin of Product

United States

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